Methyl 4-bromo-3-methoxybenzoate
Description
Methyl 4-bromo-3-methoxybenzoate is a solid organic compound with the chemical formula C9H9BrO3. nih.gov Its structure is characterized by a benzene (B151609) ring substituted with a bromine atom at position 4, a methoxy (B1213986) group (-OCH3) at position 3, and a methyl ester group (-COOCH3) at position 1. This trifunctional arrangement makes it a valuable asset in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 17100-63-9 nih.gov |
| Molecular Formula | C9H9BrO3 nih.gov |
| Molecular Weight | 245.07 g/mol nih.gov |
| Appearance | Solid |
| IUPAC Name | this compound nih.gov |
This table is interactive. Click on the headers to sort.
Halogenated aromatic compounds are a broad class of chemicals that have found extensive use in agriculture, dyes, and the pharmaceutical industry. nih.gov The inclusion of halogen atoms, such as bromine, into an aromatic ring can significantly alter the electronic properties and reactivity of the molecule. ncert.nic.in Specifically, halogenated aromatic esters are recognized as important intermediates in the synthesis of various organic compounds, including insecticides. google.com
The presence of a bromine atom on the aromatic ring of this compound makes it susceptible to a variety of cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The methoxy group, an electron-donating group, influences the reactivity and regioselectivity of reactions on the aromatic ring. The methyl ester group provides a handle for further functional group transformations, such as hydrolysis to the corresponding carboxylic acid or amidation. This combination of functional groups within a single molecule is what makes it a particularly useful member of the halogenated aromatic ester family.
The primary significance of this compound lies in its role as a versatile building block in organic synthesis. The bromine atom can be readily displaced or utilized in coupling reactions, while the ester and methoxy groups can be modified or can direct the course of further reactions.
One of the key applications of this compound is as an intermediate in the synthesis of more complex molecules. For instance, a related compound, Methyl 4-(bromomethyl)-3-methoxybenzoate, is a crucial intermediate for preparing peptidoleukotriene antagonists, anti-inflammatory pharmaceuticals, and testosterone (B1683101) 5α-reductase inhibitors. google.com This highlights the utility of the core bromo-methoxy-benzoate scaffold in medicinal chemistry. The synthesis of this related compound often starts from methyl 3-methoxy-4-methylbenzoate, which is then brominated. google.com
The reactivity of the bromine atom allows for its participation in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures from simpler starting materials. The ester group can be easily hydrolyzed to the corresponding carboxylic acid, 4-bromo-3-methoxybenzoic acid, which can then be used in a variety of other synthetic transformations.
Current research involving this compound and similar structures continues to explore their utility in the synthesis of novel compounds with potential biological activity. The development of more efficient and environmentally friendly synthetic methods for the preparation and transformation of these halogenated esters is an active area of investigation. This includes the use of new catalysts and reaction conditions to improve yields and reduce waste.
While the synthetic utility of this compound is well-established, there are still gaps in the understanding of its full potential. Further exploration of its reactivity in novel chemical transformations could lead to the discovery of new synthetic pathways and the creation of previously inaccessible molecules. Research into the biological activities of compounds derived from this building block is also an ongoing endeavor, with the potential to identify new therapeutic agents. The development of new halogen-containing drugs is an active field, with several such compounds being approved by the FDA in recent years, underscoring the importance of halogenated intermediates in drug discovery. nih.gov
Compound Index
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| 3-Bromo-4-methoxybenzoic acid methyl ester |
| 4-bromo-3-methoxy-benzoic acid methyl ester |
| Chlorobenzene (B131634) |
| Chloroquine |
| Chlorpyrifos |
| Halothane |
| Methyl 3-bromo-4-methoxybenzoate |
| Methyl 3-bromo-4-methylbenzoate |
| Methyl 3-methoxy-4-bromomethylbenzoate |
| Methyl 3-methoxy-4-methylbenzoate |
| Methyl 4-(bromomethyl)-3-methoxybenzoate |
| Methyl 4-bromo-3-ethoxybenzoate |
| Methyl 4-bromo-3-hydroxybenzoate |
| This compound |
| Methyl 4-bromo-3-nitrobenzoate |
| N-bromosuccinimide |
| Profenofos |
This table is interactive. Click on the headers to sort.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-bromo-3-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-12-8-5-6(9(11)13-2)3-4-7(8)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKDKHRGIJWOSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10561758 | |
| Record name | Methyl 4-bromo-3-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10561758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17100-63-9 | |
| Record name | Methyl 4-bromo-3-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10561758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-bromo-3-methoxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Methyl 4 Bromo 3 Methoxybenzoate
Esterification Reactions for Carboxyl Group Functionalization
The introduction of the methyl ester group is a critical step in the synthesis of Methyl 4-bromo-3-methoxybenzoate. This is typically achieved through the esterification of the corresponding carboxylic acid, 4-bromo-3-methoxybenzoic acid.
Direct Esterification of 4-Bromo-3-methoxybenzoic Acid with Methanol (B129727)
The most direct route to this compound is the Fischer esterification of 4-bromo-3-methoxybenzoic acid with methanol. This acid-catalyzed reaction involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack by methanol. The subsequent elimination of a water molecule yields the desired ester.
A representative laboratory procedure involves dissolving 4-bromo-3-methoxybenzoic acid in methanol, followed by the addition of a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction mixture is then typically heated under reflux for several hours to drive the equilibrium towards the product. Upon completion, a workup procedure is necessary to neutralize the acid catalyst and purify the product. This usually involves removing the excess methanol, dissolving the residue in an organic solvent like dichloromethane, and washing with an aqueous sodium bicarbonate solution.
Optimization of Reaction Conditions and Catalytic Systems
Conventional Fischer esterification often requires long reaction times and a large excess of the alcohol to achieve high yields. organicchemistrytutor.com To address these limitations, significant research has focused on optimizing reaction conditions and exploring alternative catalytic systems.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating esterification reactions. organicchemistrytutor.comlibretexts.org Under sealed-vessel microwave conditions, solvents can be heated above their boiling points, leading to a dramatic increase in reaction rates and often improved yields. organicchemistrytutor.com For the esterification of substituted benzoic acids, parameters such as temperature, reaction time, and catalyst concentration are systematically varied to find the optimal conditions. libretexts.org For instance, studies have shown that for certain substituted benzoic acids, optimal yields can be achieved at temperatures around 130°C with a total microwave irradiation time of as little as 15 minutes. organicchemistrytutor.com
The choice of catalyst is also crucial. While traditional mineral acids like H₂SO₄ are effective, they can sometimes lead to side reactions. Alternative catalysts, including various solid acid catalysts and Lewis acids, have been investigated. rsc.org For example, certain zirconium complexes have been shown to be effective, moisture-tolerant catalysts for the esterification of benzoic acids. rsc.org The optimization of these parameters can lead to more efficient and environmentally benign synthetic processes.
Table 1: Comparison of Conventional vs. Microwave-Assisted Esterification
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Several hours | Typically minutes |
| Temperature | Reflux temperature of alcohol | Can exceed boiling point of solvent |
| Yields | Moderate to high (often requires excess reagent) | Often higher yields in shorter times |
| Energy Input | Continuous heating over a long period | Targeted, efficient heating |
Aromatic Bromination Strategies for Substituted Benzoates
Another major synthetic route to this compound involves the direct bromination of a suitable precursor, namely methyl 3-methoxybenzoate. This approach relies on the principles of electrophilic aromatic substitution, where the regiochemical outcome is dictated by the directing effects of the substituents already present on the benzene (B151609) ring.
Regioselective Bromination Approaches
The synthesis of this compound from methyl 3-methoxybenzoate requires the selective introduction of a bromine atom at the C-4 position. The regioselectivity of this electrophilic aromatic substitution is governed by the combined electronic effects of the methoxy (B1213986) (-OCH₃) and methyl ester (-COOCH₃) groups.
The methoxy group is a strongly activating, ortho, para-director due to its ability to donate electron density to the aromatic ring via resonance. organicchemistrytutor.comlibretexts.orgyoutube.com This increases the nucleophilicity of the positions ortho and para to it, making them more susceptible to electrophilic attack. Conversely, the methyl ester group is a deactivating, meta-director, withdrawing electron density from the ring through both inductive and resonance effects. libretexts.org
In a disubstituted benzene ring with conflicting directing effects, the more powerful activating group generally controls the position of substitution. In the case of methyl 3-methoxybenzoate, the strongly activating methoxy group directs the incoming electrophile (Br⁺) to its ortho (C-2 and C-4) and para (C-6) positions. The para position is sterically hindered by the adjacent ester group. Of the two ortho positions, substitution at C-4 is favored over C-2, which is located between the two existing substituents and is therefore more sterically hindered. This results in the desired regioselective formation of this compound.
Comparative Analysis of Brominating Reagents and Solvents
The choice of brominating agent and solvent is critical for achieving high yields and minimizing side products in the bromination of substituted benzoates. The two most common reagents for this purpose are molecular bromine (Br₂) and N-bromosuccinimide (NBS).
Molecular bromine, often used with a Lewis acid catalyst like iron(III) bromide (FeBr₃), is a powerful brominating agent. However, it is a volatile and corrosive liquid, making it hazardous to handle. chemicalbook.com
N-bromosuccinimide is a crystalline solid that is easier and safer to handle than liquid bromine. chemicalbook.comsigmaaldrich.com It serves as a source of electrophilic bromine and is particularly effective for the bromination of activated aromatic rings. Reactions with NBS can be initiated by light or a radical initiator for benzylic brominations, or used under ionic conditions for aromatic substitution. google.com For the bromination of activated aromatic systems, NBS can be used with a protic or Lewis acid catalyst. Solvents for these reactions are chosen based on the solubility of the reactants and their stability under the reaction conditions. While carbon tetrachloride was historically used, safer alternatives like chlorobenzene (B131634) and ethyl acetate (B1210297) are now preferred. google.com
Table 2: Comparison of Brominating Reagents
| Feature | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) |
|---|---|---|
| Physical State | Fuming, corrosive liquid | Crystalline solid |
| Handling | Requires significant safety precautions | Easier and safer to handle |
| Typical Conditions | Often requires a Lewis acid catalyst (e.g., FeBr₃) | Can be used under various conditions (radical, ionic) |
| Byproducts | Hydrogen bromide (HBr) | Succinimide (often easily removed by filtration) |
| Selectivity | Can sometimes lead to over-bromination | Often provides better selectivity for activated systems |
Multi-Step Synthesis Pathways Involving this compound Precursors
A common and logical multi-step synthesis for this compound begins with a more readily available starting material, 3-methoxybenzoic acid. This pathway involves two main sequential reactions: esterification followed by regioselective bromination.
Step 1: Esterification of 3-Methoxybenzoic Acid
The first step is the conversion of 3-methoxybenzoic acid to its corresponding methyl ester, methyl 3-methoxybenzoate. This is typically accomplished via a Fischer esterification reaction. The 3-methoxybenzoic acid is dissolved in an excess of methanol, and a catalytic amount of a strong acid like sulfuric acid is added. The mixture is heated under reflux to drive the reaction to completion. After an appropriate reaction time, the product, methyl 3-methoxybenzoate, is isolated and purified.
Step 2: Regioselective Bromination of Methyl 3-methoxybenzoate
The methyl 3-methoxybenzoate synthesized in the previous step is then subjected to electrophilic bromination. As discussed in section 2.2.1, the directing effects of the methoxy and ester groups ensure that bromination occurs preferentially at the C-4 position. The reaction is carried out using a suitable brominating agent, such as N-bromosuccinimide or bromine, in an appropriate solvent. Careful control of the reaction conditions is necessary to ensure high regioselectivity and yield of the final product, this compound. This multi-step approach allows for the controlled and efficient construction of the target molecule from simple precursors.
Green Chemistry Principles in Synthetic Route Design
A notable advancement in the green synthesis of related compounds involves the replacement of hazardous solvents. For instance, in the bromination of methyl 4-methyl-3-methoxybenzoate, a precursor to a similar bromo-ester, the traditionally used toxic and environmentally damaging solvent, carbon tetrachloride, has been successfully replaced with greener alternatives such as ethyl acetate or chlorobenzene. researchgate.net This substitution significantly reduces the environmental footprint and occupational hazards associated with the synthesis.
The following table summarizes a comparison of solvents used in the bromination of a precursor to a related compound, highlighting the move towards greener options.
| Solvent | Hazards | Green Chemistry Consideration |
| Carbon Tetrachloride | Toxic, Ozone-depleting | Avoid |
| Chlorobenzene | Halogenated, potential for persistence | Use with caution, consider alternatives |
| Ethyl Acetate | Flammable, but less toxic than chlorinated solvents | Preferred greener alternative |
Further research into the application of other green chemistry principles, such as atom economy, the use of catalysts to minimize waste, and the development of energy-efficient reaction conditions, is essential for the continued improvement of this compound synthesis. For example, exploring catalytic bromination methods could reduce the need for stoichiometric brominating agents, thereby increasing atom economy and reducing the generation of byproducts. researchgate.net Additionally, the use of enzymatic or biocatalytic methods for esterification presents an opportunity to conduct the reaction under milder conditions with high selectivity, further enhancing the sustainability of the process. rsc.org
The development of continuous flow processes for bromination reactions also offers a safer and more sustainable alternative to traditional batch methods by minimizing the volume of hazardous reagents used at any given time and allowing for better control over reaction conditions. nih.govnih.gov
By systematically applying the twelve principles of green chemistry, the synthesis of this compound can be made more sustainable, safer, and more cost-effective, aligning with the broader goals of environmentally conscious chemical manufacturing.
Chemical Reactivity and Mechanistic Studies of Methyl 4 Bromo 3 Methoxybenzoate
Nucleophilic Substitution Reactions at the Bromine Center
The bromine atom attached to the aromatic ring of methyl 4-bromo-3-methoxybenzoate can be displaced by various nucleophiles.
Investigation of Substrate Scope and Reaction Kinetics
The susceptibility of this compound to nucleophilic aromatic substitution (SNAAr) is influenced by the electronic nature of the aromatic ring. The presence of the electron-withdrawing ester group (-COOCH₃) and the electron-donating methoxy (B1213986) group (-OCH₃) at specific positions relative to the bromine atom dictates the reactivity. Kinetic studies, often employing techniques like UV-Vis or ¹H NMR spectroscopy, can quantify the reaction rates under controlled conditions. These studies help in understanding how the electronic environment of the substrate affects the rate of substitution.
Influence of Leaving Group and Nucleophile Characteristics
The nature of both the leaving group and the incoming nucleophile plays a crucial role in the outcome of nucleophilic substitution reactions.
Leaving Group: The C-Br bond is the point of cleavage in these reactions. The stability of the leaving group (bromide ion) is a key factor. In the context of nucleophilic aromatic substitution, the element effect often shows that fluoride (B91410) is the best leaving group, followed by nitro, chloride, and then bromide. nih.gov This is attributed to the high electronegativity of fluorine, which polarizes the C-F bond and makes the carbon atom more susceptible to nucleophilic attack. nih.gov However, for Sₙ1 type reactions, a good leaving group is one that can stabilize the negative charge it acquires after bond breaking. libretexts.org In this regard, halides are generally good leaving groups, with their ability increasing down the group in the periodic table. libretexts.orglibretexts.org
Nucleophile: The strength and nature of the nucleophile are critical. Strong nucleophiles, especially those with a negative charge, favor the Sₙ2 mechanism, while weaker, neutral nucleophiles like water or alcohols favor the Sₙ1 mechanism. libretexts.org For this compound, common nucleophiles used in substitution reactions include amines and thiols. The choice of nucleophile will determine the type of new functional group introduced onto the aromatic ring.
Transition Metal-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling with Boronic Acids
The Suzuki-Miyaura coupling is a widely used reaction for the formation of C-C bonds, particularly for creating biaryl compounds. nih.gov This reaction involves the coupling of an organoboron compound (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. nih.govlibretexts.org this compound, with its aryl bromide moiety, readily participates in Suzuki-Miyaura coupling reactions.
The general advantages of the Suzuki-Miyaura coupling include mild reaction conditions, commercial availability of a wide variety of boronic acids, and the low toxicity of the boron-containing reagents. nih.govrsc.org
Table 1: Examples of Suzuki-Miyaura Coupling Reactions This table is illustrative and based on general principles of Suzuki-Miyaura reactions.
| Boronic Acid Partner | Catalyst System | Base | Solvent | Product Type |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | Biphenyl (B1667301) derivative |
| 4-Fluorophenylboronic ester | Pd-CataCXiumA-G3 | K₃PO₄ | 1,4-Dioxane | Fluorinated biphenyl derivative nih.gov |
| 3-Pyridylboronic ester | Pd-PPh₃-G3 | K₃PO₄ | 1,4-Dioxane | Pyridyl-aryl derivative nih.gov |
Buchwald-Hartwig Amination with Amines
The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds, specifically for forming aryl amines from aryl halides and amines. wikipedia.org This palladium-catalyzed reaction has largely replaced harsher, traditional methods for C-N bond formation due to its broad substrate scope and functional group tolerance. wikipedia.org this compound serves as the aryl halide component in these reactions.
The development of various generations of catalyst systems, often involving bulky phosphine (B1218219) ligands, has expanded the scope of the Buchwald-Hartwig amination to include a wide range of amines, even challenging ones like ammonia (B1221849) (using ammonia equivalents). wikipedia.org
Table 2: Representative Conditions for Buchwald-Hartwig Amination This table is illustrative and based on general principles of Buchwald-Hartwig amination.
| Amine Partner | Catalyst/Ligand | Base | Solvent | Product Type |
| Morpholine (B109124) | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | N-Aryl morpholine derivative chemspider.com |
| Cyclohexylamine (B46788) | Pd(OAc)₂ / RuPhos | K₂CO₃ | Dioxane | N-Aryl cyclohexylamine derivative researchgate.net |
| N-Methylbenzylamine | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | N-Aryl-N-methylbenzylamine derivative researchgate.net |
Sonogashira, Heck, and Stille Coupling Explorations
Beyond Suzuki and Buchwald-Hartwig reactions, this compound can also be a substrate for other important cross-coupling reactions.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. libretexts.orgwikipedia.org It is a valuable method for synthesizing arylalkynes. The reactivity of the halide in Sonogashira coupling generally follows the trend I > Br > Cl. wikipedia.org
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgnih.gov This reaction is known for its high trans selectivity. organic-chemistry.org
Stille Coupling: This reaction couples an organotin compound (stannane) with an organohalide, catalyzed by palladium. organic-chemistry.orgwikipedia.org While versatile, a significant drawback of the Stille reaction is the toxicity of the organotin reagents. organic-chemistry.org
Table 3: Overview of Other Cross-Coupling Reactions This table is illustrative and based on the general scope of these reactions.
| Reaction | Coupling Partner | Catalyst System | Key Features |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Forms arylalkynes libretexts.org |
| Heck | Alkene | Pd(OAc)₂ / PPh₃ | Forms substituted alkenes organic-chemistry.org |
| Stille | Organostannane | Pd(PPh₃)₄ | Versatile C-C bond formation, but uses toxic reagents organic-chemistry.orglibretexts.org |
Ligand and Catalyst Optimization for Enhanced Efficiency
The bromine atom on the aromatic ring of this compound is a key functional group for participating in cross-coupling reactions, such as the Suzuki-Miyaura coupling. The efficiency of these reactions is highly dependent on the choice of catalyst and ligands.
Palladium-catalyzed cross-coupling reactions are widely used for the formation of carbon-carbon bonds. In the context of aryl halides like this compound, the selection of an appropriate phosphine ligand is crucial for achieving high yields and reaction rates. For instance, the use of bulky and electron-rich phosphine ligands, such as SPhos and XPhos, in combination with a palladium source like Pd2(dba)3, has been shown to be effective for the methylation of aryl halides. orgsyn.org The optimization of reaction conditions, including the choice of base and solvent, is also critical. A toolkit approach involving a variety of ligands and bases with different cations (Li, Na, K, Rb, Cs) can be employed to fine-tune the reaction for optimal site-selectivity and efficiency in cross-coupling reactions. incatt.nl
Recent research has also explored the use of novel catalytic systems to improve the efficiency and sustainability of cross-coupling reactions. For example, magnetic nanocomposites have been developed as highly efficient and recoverable catalysts for Suzuki-type coupling reactions. researchgate.net These catalysts can be easily separated from the reaction mixture using an external magnet, simplifying purification and allowing for catalyst reuse. Furthermore, catalyst- and base-free Suzuki-type coupling reactions have been reported, offering a more environmentally friendly approach. researchgate.net
Table 1: Examples of Ligands and Catalysts in Cross-Coupling Reactions
| Catalyst/Ligand System | Reaction Type | Substrate Scope | Key Features |
| Pd2(dba)3 / X-Phos | Suzuki-Miyaura Coupling | Aryl halides, triflates | Effective for methylation |
| Sulfonated SPhos and XPhos with various bases | Suzuki-Miyaura and Buchwald-Hartwig Coupling | Dichloro- and trichloroarenes | High site-selectivity |
| Magnetic Nanoparticle-Supported Catalysts | Suzuki-type Coupling | Aryl halides | Recyclable, high efficiency |
Transformations Involving the Ester Moiety
The ester group of this compound provides another avenue for chemical modification, allowing for its conversion into other important functional groups.
The ester can be readily hydrolyzed to the corresponding carboxylic acid, 4-bromo-3-methoxybenzoic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using a strong base such as sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solution. The reaction proceeds through a nucleophilic acyl substitution mechanism. The resulting carboxylate salt is then protonated in a separate acidic workup step to yield the free carboxylic acid.
The ester group can be reduced to a primary alcohol, (4-bromo-3-methoxyphenyl)methanol. Powerful reducing agents like lithium aluminum hydride (LiAlH4) in an anhydrous etheral solvent are commonly used for this transformation. The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the ester.
Electrophilic Aromatic Substitution Pathways
The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The directing effects of the existing substituents—the bromo, methoxy, and methyl ester groups—determine the position of substitution for incoming electrophiles. masterorganicchemistry.commsu.edu
The methoxy group is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. nih.gov Conversely, the methyl ester group is a deactivating group and a meta-director because it withdraws electron density from the ring. rsc.org The bromo group is a deactivating group but is also an ortho-, para-director. youtube.com
In the case of nitration, a common EAS reaction, the reaction of methyl benzoate (B1203000) with a mixture of concentrated nitric and sulfuric acids yields methyl 3-nitrobenzoate. rsc.orgaiinmr.comyoutube.com The nitronium ion (NO2+), the active electrophile, is directed to the meta position by the electron-withdrawing ester group. youtube.comyoutube.com For this compound, the directing effects of the substituents must be considered collectively to predict the regiochemical outcome of EAS reactions. The interplay of these electronic effects will guide the incoming electrophile to the most nucleophilic position on the aromatic ring. youtube.com
The general mechanism for electrophilic aromatic substitution involves two main steps: the attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.commsu.edulibretexts.org
Oxidative Transformations of the Methoxy Group
The methoxy group on the aromatic ring can undergo oxidative transformations, although this is generally less common than reactions involving the bromo or ester functionalities. Oxidative demethylation can convert the methoxy group into a hydroxyl group, yielding a phenol (B47542) derivative. This transformation typically requires strong reagents and specific reaction conditions.
Advanced Spectroscopic and Analytical Characterization of Methyl 4 Bromo 3 Methoxybenzoate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the specific arrangement of atoms in methyl 4-bromo-3-methoxybenzoate. One-dimensional (¹H and ¹³C) and two-dimensional techniques provide a complete picture of the molecule's carbon-hydrogen framework.
The ¹H NMR spectrum of this compound displays characteristic signals for its aromatic and methyl protons. The aromatic region shows three distinct protons. The proton at C5 (ortho to the bromo and meta to the ester group) is expected to appear as a doublet, while the proton at C2 (ortho to the ester and methoxy (B1213986) groups) would likely be a doublet of doublets, and the C6 proton (ortho to the bromo and methoxy groups) would also be a doublet. The methoxy and methyl ester groups each produce a sharp singlet, typically around 3.9 ppm.
The ¹³C NMR spectrum provides information on all nine unique carbon atoms in the molecule. chemicalbook.com The carbonyl carbon of the ester group is the most deshielded, appearing far downfield. The aromatic carbons show a range of chemical shifts influenced by the electronic effects of the substituents (bromine, methoxy, and methyl ester). Quaternary carbons, those without attached protons, generally show weaker signals.
Interactive Table: Predicted NMR Spectral Data for this compound
Note: Chemical shifts (δ) are reported in parts per million (ppm) and are predicted based on standard substituent effects. Actual values may vary depending on the solvent and experimental conditions. J-couplings are given in Hertz (Hz).
¹H NMR (Proton NMR)
| Protons | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic-H (C2-H) | 7.6 - 7.8 | d | ~2 Hz |
| Aromatic-H (C6-H) | 7.5 - 7.7 | dd | ~8 Hz, ~2 Hz |
| Aromatic-H (C5-H) | 7.3 - 7.5 | d | ~8 Hz |
| Methoxy (-OCH₃) | ~3.9 | s | N/A |
¹³C NMR (Carbon-13 NMR)
| Carbon Atom | Predicted δ (ppm) |
|---|---|
| C=O (Ester) | 165 - 167 |
| C3 (-OCH₃) | 155 - 157 |
| C1 (-COOCH₃) | 132 - 134 |
| C5 | 131 - 133 |
| C6 | 124 - 126 |
| C2 | 115 - 117 |
| C4 (-Br) | 113 - 115 |
| Methoxy (-OCH₃) | 55 - 57 |
To unambiguously assign the proton and carbon signals and confirm the substitution pattern, two-dimensional NMR experiments are employed.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu For this compound, an HSQC spectrum would show cross-peaks connecting the signals of the aromatic protons at C2, C5, and C6 to their respective carbon signals. It would also confirm the assignments for the methoxy and ester methyl groups. This technique is significantly more sensitive than older methods like DEPT for determining which carbons are CH, CH₂, or CH₃. columbia.edu
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for piecing together the molecular structure by revealing correlations between protons and carbons that are separated by two or three bonds. columbia.edu Key HMBC correlations for confirming the structure of this compound would include:
Correlations from the methoxy protons (-OCH₃) to the aromatic carbon C3, and potentially to C2 and C4.
Correlations from the ester methyl protons (-COOCH₃) to the carbonyl carbon (C=O).
Correlations from the aromatic proton H2 to the carbonyl carbon (C=O) and C4, confirming its position adjacent to the ester and bromo-substituted carbons.
Correlations from the aromatic proton H6 to C4, confirming its proximity to the bromine atom.
These correlations provide definitive evidence for the 1,3,4-substitution pattern on the benzene (B151609) ring.
Variable Temperature (VT) NMR studies can provide insight into the dynamic processes within the molecule, such as the rotation around single bonds. For this compound, VT-NMR could be used to study the rotational barrier of the methoxy group. At room temperature, the rotation around the Ar-OCH₃ bond is typically fast on the NMR timescale, resulting in a sharp singlet for the methoxy protons. However, at very low temperatures, this rotation could slow down sufficiently to potentially cause broadening or even splitting of the NMR signals if a preferred conformation is adopted. This can reveal information about the steric and electronic interactions between the methoxy group and the adjacent bromo and ester substituents.
Vibrational Spectroscopy: Infrared (IR) Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound will show several characteristic absorption bands.
Interactive Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Vibration Type |
| Ester | C=O | 1720 - 1740 | Stretch |
| Aromatic Ring | C=C | 1450 - 1600 | Stretch |
| Ester / Ether | C-O | 1100 - 1300 | Stretch |
| Bromoalkane | C-Br | 500 - 600 | Stretch |
| Aromatic | C-H | 3000 - 3100 | Stretch |
| Methyl | C-H | 2850 - 2960 | Stretch |
The most prominent peak is the strong absorption from the ester carbonyl (C=O) stretch. The presence of both the ester and ether C-O stretching bands, along with aromatic C=C and C-H stretches, confirms the basic structural features. The C-Br stretch appears in the fingerprint region at a lower wavenumber.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. The nominal molecular weight of this compound (C₉H₉BrO₃) is 244 g/mol for the ⁷⁹Br isotope and 246 g/mol for the ⁸¹Br isotope. nih.gov A key feature in the mass spectrum is the molecular ion peak (M⁺), which will appear as a pair of peaks of nearly equal intensity (an M⁺ and M+2 peak) at m/z 244 and 246, respectively. This isotopic signature is definitive proof of the presence of a single bromine atom.
The molecule undergoes predictable fragmentation, which helps to confirm its structure. libretexts.org Common fragmentation pathways include the loss of small, stable neutral molecules or radicals.
Interactive Table: Predicted Mass Spectrometry Fragmentation for this compound
| Ion | m/z (⁷⁹Br/⁸¹Br) | Lost Fragment | Fragment Name |
| [M]⁺ | 244 / 246 | - | Molecular Ion |
| [M -OCH₃]⁺ | 213 / 215 | ·OCH₃ | Loss of methoxy radical |
| [M - COOCH₃]⁺ | 185 / 187 | ·COOCH₃ | Loss of methyl carboxylate radical |
| [C₇H₄BrO]⁺ | 183 / 185 | H₂O + CO | Loss of water and carbon monoxide from fragment |
The fragmentation pattern, particularly the initial loss of the methoxy radical (·OCH₃) or the entire methyl carboxylate radical (·COOCH₃), provides strong evidence for the presence and location of these ester and ether groups.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is an essential tool for assessing the purity of synthesized this compound and for analyzing reaction mixtures during its production.
A common method for analyzing this type of compound is reverse-phase HPLC (RP-HPLC). sielc.comsielc.com In a typical setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. For this compound, a suitable mobile phase would be a gradient mixture of acetonitrile (B52724) and water, possibly with a small amount of acid like formic acid to ensure good peak shape. sielc.com
The compound is detected as it elutes from the column, typically using a UV detector set to a wavelength where the aromatic ring absorbs strongly. The retention time is a characteristic property of the compound under specific conditions. By comparing the peak area of the main compound to the areas of any other peaks, the purity can be accurately determined, often to levels greater than 98-99%. strem.com This method is also scalable and can be adapted for preparative separation to isolate the pure compound from impurities. sielc.com
Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination
The process involves irradiating a single, high-quality crystal of the substance with a focused beam of X-rays. The regular arrangement of atoms within the crystal lattice causes the X-rays to diffract in a unique pattern of spots. fiveable.me By analyzing the position and intensity of these diffracted spots, a complete three-dimensional model of the molecule can be constructed.
Despite the power of this technique for structural elucidation, a review of the current scientific literature indicates that a single-crystal X-ray diffraction study for this compound has not been reported. Consequently, detailed experimental data on its crystal system, space group, unit cell dimensions, and specific intramolecular bond lengths and angles are not available at this time. The generation of such data would require the growth of suitable single crystals of the compound and subsequent analysis using an X-ray diffractometer.
Elemental Compositional Analysis
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements that constitute a compound. velp.comlibretexts.org This analysis is critical for verifying the empirical and molecular formula of a newly synthesized or purified substance. The data obtained from elemental analysis serves as a primary indicator of a sample's purity and confirms its chemical identity. rqmplus.com
For this compound, with the molecular formula C₉H₉BrO₃, the theoretical elemental composition can be calculated based on the atomic masses of its constituent elements: carbon (C), hydrogen (H), bromine (Br), and oxygen (O). These calculated values provide a benchmark against which experimentally determined values would be compared.
The theoretical elemental composition of this compound is presented in the table below.
Table 1: Calculated Elemental Composition of this compound
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 9 | 108.099 | 44.11 |
| Hydrogen | H | 1.008 | 9 | 9.072 | 3.70 |
| Bromine | Br | 79.904 | 1 | 79.904 | 32.60 |
| Oxygen | O | 15.999 | 3 | 47.997 | 19.58 |
| Total | | | | 245.072 | 100.00 |
This calculated data is essential for researchers to confirm the successful synthesis and purity of this compound by comparing it with results obtained from experimental techniques such as combustion analysis.
Computational Chemistry and Theoretical Investigations of Methyl 4 Bromo 3 Methoxybenzoate
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
No published studies containing DFT calculations for the electronic structure and molecular geometry of Methyl 4-bromo-3-methoxybenzoate were found.
Specific data on the optimized molecular parameters (bond lengths, bond angles) and calculated vibrational frequencies for this compound are not available in the reviewed literature.
Detailed analysis of the HOMO-LUMO energy gap and related electronic parameters from a dedicated computational study on this compound is not available.
Reactivity Descriptors from Quantum Chemical Calculations
A formal study detailing the reactivity descriptors of this compound derived from quantum chemical calculations has not been reported.
Calculated values for the ionization energy and electron affinity of this compound are not present in the available scientific literature.
Information regarding the chemical hardness and electrophilicity indices for this compound is currently unavailable.
There are no published data on the condensed Fukui functions for predicting the site selectivity of electrophilic, nucleophilic, or radical attacks on this compound.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP surface maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue signifies areas of positive potential, indicating favorable sites for nucleophilic attack. Green and yellow represent regions with near-zero potential.
For this compound, a theoretical MEP analysis would highlight the influence of its substituent groups on the electron distribution of the benzene (B151609) ring. The electronegative oxygen atoms of the methoxy (B1213986) and ester groups are expected to be surrounded by regions of high electron density, appearing as red or yellow on the MEP map. acs.org These areas, particularly the carbonyl oxygen of the ester group, represent the most likely sites for electrophilic attack.
Table 1: Predicted Molecular Electrostatic Potential (MEP) Characteristics of this compound
| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Predicted Reactivity |
|---|---|---|---|
| Carbonyl Oxygen (ester) | Strongly Negative | Red | Prone to electrophilic attack |
| Methoxy Oxygen | Negative | Yellow/Orange | Potential for electrophilic interaction |
| Aromatic Ring | Variable | Green/Yellow | Influenced by substituents |
| Hydrogen Atoms (methyl) | Positive | Blue | Prone to nucleophilic attack |
Solvation Effects on Reactivity Parameters (e.g., PCM Model)
The reactivity and properties of a molecule can be significantly influenced by the solvent in which it is dissolved. Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate these solvation effects. faccts.demuni.cz In the PCM framework, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium. rutgers.edu The solute's charge distribution polarizes the surrounding solvent, which in turn creates a reaction field that interacts with the solute, affecting its energy and properties.
For this compound, applying a PCM model would allow for the calculation of various reactivity parameters in different solvents. These parameters include the solvation free energy, which indicates the stability of the molecule in a given solvent, and changes in its dipole moment and other electronic properties upon solvation. The choice of solvent would be critical, as polar solvents would have a more pronounced effect on the charge distribution compared to nonpolar solvents. rutgers.edu
More advanced models, such as the Solvation Model based on Density (SMD), can also be used. youtube.com These models are parameterized to reproduce experimental solvation free energies for a wide range of solvents and can provide a more accurate description of the solute-solvent interactions. By performing quantum chemical calculations with the inclusion of a solvation model, one can predict how the reactivity of this compound would be modulated in a solution-phase reaction, providing insights that are more relevant to real-world chemical processes.
Non-Linear Optical (NLO) Properties Estimation (e.g., Polarizability, Hyperpolarizability)
Non-linear optical (NLO) materials are of great interest due to their potential applications in photonics and optoelectronics, such as in optical switching and frequency conversion. youtube.com The NLO response of a molecule is related to its ability to alter the properties of light, and this is governed by its polarizability (α) and hyperpolarizability (β, γ, etc.). nih.gov Computational methods can be used to estimate these properties and to screen for promising NLO candidates.
The NLO properties of organic molecules are often associated with intramolecular charge transfer (ICT) between electron-donating and electron-accepting groups, facilitated by a π-conjugated system. nih.govresearchgate.net In this compound, the methoxy group acts as an electron-donating group, while the ester group and the bromine atom have electron-withdrawing characteristics. The benzene ring provides the necessary π-conjugation.
Table 2: Theoretical NLO Parameters for Investigation
| Parameter | Symbol | Description |
|---|---|---|
| Polarizability | α | The linear response of the electron cloud to an electric field. |
| First Hyperpolarizability | β | The second-order non-linear response. |
| Second Hyperpolarizability | γ | The third-order non-linear response. |
Molecular Docking and Dynamics Simulations (as applicable to potential binding interactions)
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. csfarmacie.cz This method is instrumental in drug discovery and for understanding the mechanism of action of bioactive compounds. Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-receptor complex and to observe the dynamic behavior of the system over time. fip.org
Given the presence of bromo and methoxy functionalities, this compound could be investigated as a potential ligand for various biological targets. For instance, bromodomains, which are protein modules that recognize acetylated lysine (B10760008) residues, are a known target for compounds containing a bromine atom. researchgate.net Docking studies could be performed to assess the binding affinity of this compound to the active site of different bromodomain-containing proteins.
Similarly, methoxy-substituted aromatic compounds have been explored as inhibitors for enzymes such as cyclooxygenase (COX). fip.org A hypothetical docking study of this compound into the active site of a COX enzyme would involve preparing the 3D structures of both the ligand and the receptor, performing the docking calculations to generate various binding poses, and then scoring these poses based on their predicted binding energy. The results would indicate the most likely binding mode and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) stabilizing the complex. Subsequent MD simulations could then validate the stability of the predicted binding pose. nih.gov
Table 3: Hypothetical Molecular Docking Targets and Key Interactions
| Potential Target | Rationale for Targeting | Potential Key Interactions |
|---|---|---|
| Bromodomains | Presence of a bromine atom | Hydrogen bonding with active site residues, halogen bonding. |
| Cyclooxygenase (COX) | Methoxy-substituted aromatic scaffold | Hydrophobic interactions with the active site pocket, hydrogen bonding with key residues. |
Applications and Derivatization Strategies in Complex Organic Synthesis
Methyl 4-bromo-3-methoxybenzoate as a Key Intermediate in Multi-Step Syntheses
This compound serves as a pivotal intermediate in numerous multi-step synthetic sequences. chemmethod.com Its utility stems from the ability to selectively transform its functional groups. For instance, the bromo group can be readily displaced or used in coupling reactions without affecting the ester or methoxy (B1213986) groups under specific conditions. This allows for the sequential introduction of different molecular fragments, a cornerstone of multi-step synthesis.
One common strategy involves an initial cross-coupling reaction at the bromine-substituted position, followed by modification of the methyl ester. For example, Suzuki coupling can be employed to introduce a new aryl or vinyl group, followed by hydrolysis of the ester to the corresponding carboxylic acid, which can then be used in amide bond formation or other transformations. sigmaaldrich.com This stepwise approach provides a high degree of control over the final molecular architecture.
Total Synthesis of Natural Products and Complex Molecules Utilizing this compound as a Starting Material
The structural motifs present in this compound are found in various natural products, making it an ideal starting material for their total synthesis. The strategic functionalization of this compound allows for the construction of complex molecular skeletons that would be challenging to assemble through other means.
While specific examples of total syntheses starting directly from this compound are not extensively detailed in the provided search results, its derivatives are heavily implicated. For instance, the related compound, methyl 4-bromo-3-methylbenzoate, has been utilized as a starting material in the total synthesis of (-)-martinellic acid. sigmaaldrich.com This highlights the potential of such bromo-substituted benzoates in the synthesis of intricate natural products. The general strategies employed in these syntheses often involve initial cross-coupling reactions to build the core structure, followed by a series of functional group interconversions and cyclizations to achieve the final target molecule.
Preparation of Pharmacologically Active Scaffolds
The versatility of this compound has been extensively exploited in the preparation of various pharmacologically active scaffolds. Its ability to participate in key bond-forming reactions makes it a valuable precursor for molecules with potential therapeutic applications.
A significant application of this compound is in the synthesis of carbazole (B46965) alkaloids, a class of natural products known for their diverse biological activities. chemmethod.com Specifically, it has been used as a key precursor in the synthesis of murrayanine (B1213747) and mukonine. chemmethod.com The synthetic strategy involves a regioselective Buchwald-Hartwig amination reaction between this compound and aniline (B41778). chemmethod.com This is followed by an oxidative cyclization of the resulting diarylamine to construct the characteristic carbazole framework. chemmethod.com
| Carbazole Alkaloid | Key Synthetic Step from this compound | Reference |
| Murrayanine | Buchwald-Hartwig amination with aniline followed by oxidative cyclization. | chemmethod.com |
| Mukonine | Buchwald-Hartwig amination with aniline followed by oxidative cyclization. | chemmethod.com |
The structural framework derived from this compound is present in molecules with potential anti-inflammatory and analgesic properties. While direct synthesis of specific agents from this starting material is not explicitly detailed in the provided results, its derivatives are mentioned in patents for anti-inflammatory pharmaceuticals. google.com The general approach involves using the bromo-substituted ring as a scaffold to which other pharmacophoric groups can be attached through reactions like nucleophilic substitution or cross-coupling.
The ability to introduce diverse functionalities onto the this compound scaffold makes it a valuable tool in the development of enzyme inhibitors and molecular probes. The bromine atom can be replaced with various groups that can interact with the active site of a target enzyme. For example, the synthesis of testosterone (B1683101) 5α-reductase inhibitors has been mentioned in patents related to derivatives of this compound. google.com
Building Block for Agrochemicals (Herbicides, Pesticides)
The structural features of this compound and its derivatives are also relevant in the field of agrochemicals. Patents have been filed for its use in the preparation of herbicides and pesticides. google.com The synthetic strategies likely involve modifying the core structure to create molecules that can selectively target biological pathways in weeds or pests. The bromo-substituent provides a convenient handle for introducing the necessary toxophoric groups through established chemical transformations.
Applications in Materials Science for Specialty Polymers and Resins
This compound, while not extensively documented as a direct monomer in polymerization, holds significant potential as a precursor for the synthesis of specialty polymers and resins. Its utility in materials science stems from the reactivity of its functional groups—the bromine atom and the methoxy group—which allow for its incorporation into polymeric structures through various synthetic strategies. The bromo group, in particular, serves as a versatile handle for cross-coupling reactions and other modifications to introduce polymerizable functionalities.
One of the key potential applications lies in the creation of novel polymers with tailored properties. The related compound, Methyl 4-(bromomethyl)-3-methoxybenzoate, is recognized as a valuable synthetic intermediate in materials science, particularly for constructing complex molecules like polymers . This suggests that this compound could be similarly functionalized. For instance, the bromine atom can be replaced by a vinyl group, an acrylate, or other polymerizable moieties through reactions such as Heck or Suzuki couplings. The resulting monomer can then be polymerized to create specialty polymers with unique thermal, optical, or mechanical properties. The presence of the methoxy group can also influence the final properties of the polymer, potentially enhancing solubility or modifying its electronic characteristics.
The development of advanced resins is another area where this compound could find application. Resins with high refractive indices, thermal stability, or specific adhesive properties are in demand for various industrial applications, including coatings, composites, and electronic materials. By incorporating the rigid aromatic structure of this compound into a resin matrix, it is conceivable to enhance these properties. The compound can be chemically modified to create multifunctional monomers that can then be cross-linked to form a durable three-dimensional network.
Table 1: Potential Applications in Specialty Polymers and Resins
| Application Area | Potential Role of this compound | Resulting Material Properties |
| Specialty Polymers | Precursor to functionalized monomers (e.g., via cross-coupling reactions to introduce polymerizable groups). | Tailored thermal stability, optical properties (e.g., high refractive index), and mechanical strength. |
| Advanced Resins | Building block for multifunctional monomers for cross-linking. | Enhanced durability, thermal resistance, and specific adhesive or electronic properties for coatings and composites. |
Derivatization for Analytical Profiling and Detection Methods
For the accurate analytical profiling and detection of this compound, derivatization techniques are often employed, particularly for methods like gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). jfda-online.com Derivatization is a chemical modification process that converts the analyte into a more suitable form for analysis, often enhancing its volatility, improving chromatographic separation, and increasing detection sensitivity. research-solution.comresearchgate.net
Several derivatization strategies can be applied to this compound. Given its ester functionality, one common approach is transesterification, where the methyl ester is converted to a different ester, for example, by reaction with a fluorinated alcohol to produce a derivative with enhanced volatility and detectability by electron capture detectors (ECD). gcms.cz
Another widely used technique is silylation, which involves the replacement of active hydrogens with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. research-solution.com While this compound itself does not have active hydrogens, if it is hydrolyzed to its corresponding carboxylic acid (4-bromo-3-methoxybenzoic acid), silylation of the carboxylic acid and any phenolic hydroxyl groups (if the methoxy group were demethylated) would be a crucial step for GC analysis. researchgate.net This process reduces the polarity of the molecule, minimizes hydrogen bonding, and improves peak shape and thermal stability. research-solution.com
Acylation is another valuable derivatization method where an acyl group is introduced into the molecule. research-solution.com Similar to silylation, this is more applicable to the hydrolyzed form of the compound. Reagents such as pentafluoropropionic anhydride (B1165640) or heptafluorobutyrylimidazole can be used to create fluorinated derivatives that are highly responsive to electron capture detection. jfda-online.com
For high-performance liquid chromatography (HPLC) analysis, derivatization is less frequently required for a compound like this compound, as it already possesses a UV-absorbing aromatic ring, making it suitable for UV detection. thaiscience.infosigmaaldrich.com However, if higher sensitivity or selectivity is needed, pre-column or post-column derivatization can be employed to introduce a fluorescent tag, for instance.
The choice of derivatization reagent and method depends on the analytical technique being used, the nature of the sample matrix, and the desired level of sensitivity and selectivity. gcms.cz
Table 2: Derivatization Strategies for Analytical Profiling
| Derivatization Technique | Reagent Example | Purpose | Applicable Analytical Method |
| Silylation | Hexamethyldisilazane (HMDS), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increases volatility, improves peak shape for GC analysis of the hydrolyzed acid form. research-solution.comresearchgate.net | GC, GC-MS |
| Acylation | Pentafluoropropionic anhydride, Heptafluorobutyrylimidazole | Introduces electron-capturing groups for enhanced sensitivity of the hydrolyzed acid form. jfda-online.comresearch-solution.com | GC-ECD, GC-MS |
| Esterification/ Transesterification | Boron trifluoride in an alcohol (e.g., methanol (B129727) or n-butanol) | Converts the corresponding carboxylic acid to its methyl ester for better GC performance. research-solution.com | GC, GC-MS |
Exploration of Potential Biological Activities of Methyl 4 Bromo 3 Methoxybenzoate
Structure-Activity Relationship (SAR) Studies of Halogenated Benzoate (B1203000) Derivatives
The biological activity of a compound is intrinsically linked to its chemical structure. For halogenated benzoates, the type, number, and position of halogen atoms on the benzene (B151609) ring are critical determinants of their efficacy. Structure-Activity Relationship (SAR) studies reveal that these substitutions significantly influence the molecule's lipophilicity, electronic distribution, and ability to interact with biological targets.
The presence of a bromine atom, particularly at the para-position (C4) of the benzoate ring, has been shown to be advantageous for certain biological activities. For instance, in a study of halogenated benzoate derivatives of altholactone, a naturally occurring compound, derivatives featuring a 4-bromo substitution were among those displaying potent antifungal activity. This suggests that the electronic and steric properties conferred by the bromine atom at this specific location can enhance the compound's ability to interfere with fungal growth processes. The methoxy (B1213986) group (-OCH3) at the meta-position (C3) further modifies the electronic nature and polarity of the molecule, potentially influencing its interaction with specific enzyme binding sites or cellular membranes.
General principles from medicinal chemistry indicate that halogenation can increase a molecule's ability to cross lipid membranes and can form halogen bonds, a type of non-covalent interaction that can stabilize the binding of a ligand to a protein target. The combination of the bromo and methoxy substituents on the benzoate scaffold thus creates a unique chemical entity whose potential bioactivities are a direct consequence of this specific substitution pattern.
In Vitro and In Vivo Assays for Hypothesized Bioactivities
To evaluate the therapeutic potential of compounds like Methyl 4-bromo-3-methoxybenzoate, researchers employ a range of standardized in vitro (cell-based) and in vivo (animal model) assays. These tests are designed to measure specific biological effects, such as the inhibition of inflammatory mediators, the killing of microbial pathogens, or the cytotoxic effects on cancer cells.
Chronic inflammation is a key factor in numerous diseases. The anti-inflammatory potential of novel compounds is often first assessed in vivo using models like the carrageenan-induced paw edema test in rats. In this model, a localized inflammatory response is induced, and the ability of a test compound to reduce the resulting swelling is measured over time.
While direct studies on this compound are not extensively published, research on structurally related compounds provides a basis for its hypothesized anti-inflammatory effects. For example, a compound featuring a 3-methoxybenzylidene moiety, which is structurally related to the 3-methoxybenzoate core, exhibited significant, dose-dependent inhibitory action in both acute and chronic inflammation models in rats. nih.gov This compound was shown to reduce edema induced by inflammatory agents and lower the levels of exudate and leukocyte migration in carrageenan-induced pleurisy, indicating a potent anti-inflammatory effect. nih.gov These findings suggest that the methoxy-substituted phenyl group may be a key pharmacophore for anti-inflammatory activity.
The rise of antifungal resistance necessitates the discovery of new antimicrobial agents. The efficacy of compounds against fungi is determined using assays that measure the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism, while the MFC is the lowest concentration that results in microbial death.
Activity against Dermatophytes : Dermatophytes are a class of fungi that cause common skin, hair, and nail infections. Studies on related compounds have demonstrated the potential of this chemical class. For instance, 3-benzylideneindolin-2-one (B1620751) has been evaluated against a panel of clinical dermatophyte isolates, including species of Trichophyton and Microsporum. nih.gov The results showed consistent fungicidal activity, as detailed in the table below.
| Dermatophyte Species | MIC Range (mg/L) | MFC Range (mg/L) |
| Epidermophyton floccosum | 0.25 - 1 | 0.5 - 1 |
| Trichophyton & Microsporum spp. | 2 - 8 | 1 - 32 |
Data sourced from a study on 3-benzylideneindolin-2-one against clinical dermatophyte isolates. nih.gov
Activity against Candida albicans : Candida albicans is an opportunistic yeast that can cause serious systemic infections, particularly in immunocompromised individuals. Various benzoate derivatives have shown promise against this pathogen. Studies on 2-acyl-1,4-benzohydroquinones, for example, demonstrated significant antifungal activity against several Candida species, with the 2-octanoylbenzohydroquinone derivative being particularly potent. mdpi.com Similarly, the aforementioned 3-benzylideneindolin-2-one was effective against Candida species with MIC values in the range of 2–8 mg/L. nih.gov These findings highlight the potential of the broader class of substituted aromatic compounds as antifungal candidates.
The search for novel anticancer agents is a cornerstone of pharmaceutical research. The initial screening of a compound's anticancer potential is typically performed in vitro using a panel of human cancer cell lines. The cytotoxicity of the compound is measured by its IC50 value, which is the concentration required to inhibit the growth of 50% of the cancer cells.
Table: Cytotoxicity of Bromo-Substituted Imidazothiadiazole Derivatives
| Cell Line | Compound 6d IC50 (µM) | Compound 6e IC50 (µM) |
|---|---|---|
| L1210 (Murine Leukemia) | 13 | 24 |
| HeLa (Cervical Cancer) | 21 | 46 |
| CEM (T-lymphocyte) | 18 | 32 |
Data sourced from a study on substituted imidazo[2,1-b] researchgate.netnih.govnih.govthiadiazoles. nih.gov
These results indicate that the inclusion of a bromine atom on an aromatic scaffold can lead to compounds with moderate cytotoxic potential, warranting further investigation into the specific effects of this compound.
Mechanistic Insights into Molecular Target Interactions
Understanding how a compound exerts its biological effects at the molecular level is crucial for drug development. For halogenated benzoates, the mechanism of action can involve interaction with specific enzymes or cellular pathways.
In the context of antifungal activity, research on related compounds suggests that key fungal enzymes could be potential targets. Studies on methylphloroglucinol derivatives against dermatophytes pointed to the inhibition of enzymes essential for fungal cell membrane integrity, such as cytochrome P450 sterol 14α-demethylase (CYP51) and squalene (B77637) epoxidase. frontiersin.org These enzymes are part of the ergosterol (B1671047) biosynthesis pathway, which is a well-established target for many clinically used antifungal drugs. Molecular docking studies have further supported the potential for such compounds to bind effectively within the active sites of these enzymes. frontiersin.org
For potential anticancer activity, molecular targets could include proteins involved in cell growth and proliferation. Molecular docking studies of related 4-methoxybenzyl derivatives have suggested possible interactions with the TGF-β receptor kinase I domain, a protein involved in cell signaling pathways that regulate growth and differentiation. nih.gov Furthermore, some simple benzoate compounds have been shown to act as competitive inhibitors of enzymes like D-amino acid oxidase, demonstrating that this chemical scaffold can interact with specific enzyme active sites. mdpi.com The bromo and methoxy groups of this compound would modulate such interactions, influencing its binding affinity and specificity for various molecular targets. researchgate.net
Development of Related Bioactive Compounds
This compound serves not only as a compound with its own potential bioactivities but also as a versatile building block in synthetic chemistry for the development of more complex molecules. The bromine atom is a particularly useful functional group, acting as a handle for various chemical transformations, such as cross-coupling reactions (e.g., Suzuki coupling), which allow for the construction of new carbon-carbon bonds. sigmaaldrich.com
This synthetic utility enables the creation of libraries of related compounds where the core structure is systematically modified to optimize biological activity. For example, researchers have synthesized series of imidazothiadiazole nih.gov and methylphloroglucinol frontiersin.org derivatives to explore how different substitutions affect their anticancer and antifungal properties, respectively. Through such synthetic efforts, the fundamental benzoate scaffold can be elaborated into novel chemical entities with enhanced potency and selectivity for desired biological targets.
Future Research Directions and Translational Perspectives
Expanding the Scope of Cross-Coupling and Other Functionalization Reactions
Methyl 4-bromo-3-methoxybenzoate is an excellent substrate for cross-coupling reactions, particularly Suzuki-Miyaura couplings, which are instrumental in forming carbon-carbon bonds. nih.govnih.gov Future research will likely expand the scope of these reactions to include a wider range of coupling partners, leading to the synthesis of novel biaryl compounds and other complex architectures. nih.gov Investigations into other types of cross-coupling reactions, such as Sonogashira, Heck, and Buchwald-Hartwig aminations, will further enhance the synthetic utility of this compound. chemmethod.comcore.ac.uk Additionally, exploring functionalization reactions targeting the methoxy (B1213986) and ester groups could lead to the creation of a diverse library of derivatives.
In-depth Mechanistic Studies of Chemical Transformations
To optimize existing synthetic methods and design new reactions, a deeper understanding of the reaction mechanisms involving this compound is crucial. Future research should employ a combination of experimental techniques, such as kinetic studies and in-situ spectroscopy, alongside computational modeling to elucidate the intricate details of reaction pathways. This knowledge will enable chemists to predict reaction outcomes more accurately and develop more efficient and selective transformations.
Advanced Materials Applications and Polymer Chemistry
The structural features of this compound make it a potential candidate for incorporation into advanced materials. Its aromatic core and reactive handles could be utilized in the synthesis of novel polymers with tailored electronic, optical, or thermal properties. Future research could explore its use as a monomer or cross-linking agent in the development of materials for applications in electronics, photonics, and energy storage. vwr.comvmssangola.org
Comprehensive Biological Profiling and Lead Compound Identification
Derivatives of this compound have shown promise in medicinal chemistry, serving as intermediates in the synthesis of biologically active molecules. nih.govnih.gov Future efforts should focus on a comprehensive biological profiling of a diverse library of compounds derived from this starting material. This includes screening for a wide range of biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. High-throughput screening and detailed structure-activity relationship (SAR) studies will be instrumental in identifying lead compounds for further drug development. For instance, it has been used as a starting material for the synthesis of monoacylglycerol lipase (B570770) (MAGL) inhibitors for potential use in PET imaging and vasopressin receptor V1a ligands. nih.govnih.gov
Computational-Experimental Synergy for Predictive Design
The integration of computational chemistry with experimental synthesis offers a powerful approach for the rational design of novel molecules with desired properties. Future research should leverage this synergy to predict the reactivity, properties, and biological activity of virtual compounds derived from this compound. This in silico screening will help prioritize synthetic targets and accelerate the discovery of new materials and therapeutic agents.
Q & A
What are the common synthetic routes for preparing methyl 4-bromo-3-methoxybenzoate, and what analytical techniques are critical for confirming its purity and structure?
Answer:
this compound is typically synthesized via esterification of 4-bromo-3-methoxybenzoic acid using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Alternatively, bromination of methyl 3-methoxybenzoate using electrophilic brominating agents (e.g., Br₂/Fe or NBS) may be employed. Critical analytical techniques include:
- ¹H/¹³C NMR to confirm substituent positions and ester formation.
- X-ray crystallography for unambiguous structural determination (e.g., R factor = 0.064 in single-crystal studies) .
- Mass spectrometry (MS) and FT-IR to verify molecular weight and functional groups.
How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this compound as a substrate?
Answer:
this compound serves as a versatile aryl halide in Suzuki reactions. Optimization strategies include:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for high yields .
- Solvent/base systems : Use DMF or THF with K₂CO₃ or NaOAc.
- Boronate partners : Pair with aryl/heteroaryl boronate esters (e.g., indole derivatives) for biaryl synthesis .
- Reaction monitoring : Track progress via TLC or HPLC to ensure complete conversion.
What methodologies are recommended for determining the crystal structure of this compound?
Answer:
- Single-crystal X-ray diffraction is the gold standard. Data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high resolution .
- Refinement software : SHELX suites (e.g., SHELXL for least-squares refinement) .
- Visualization : ORTEP-III for thermal ellipsoid plots and molecular geometry analysis .
- Validation : Check CIF files using PLATON or Mercury to resolve disorder or symmetry issues.
How can density functional theory (DFT) predict the reactivity and vibrational spectra of this compound derivatives?
Answer:
- Computational setup : Use Gaussian 09/B3LYP/6-311++G(d,p) to optimize geometry and calculate vibrational modes .
- Reactivity descriptors : Analyze frontier molecular orbitals (HOMO-LUMO gaps) and Fukui indices to predict electrophilic/nucleophilic sites.
- Spectra comparison : Overlay computed IR/Raman spectra with experimental data to validate accuracy .
What strategies resolve contradictions between experimental spectroscopic data and computational predictions?
Answer:
- Cross-validation : Compare NMR chemical shifts with DFT-calculated values (accounting for solvent effects via PCM models) .
- Crystallographic alignment : Use X-ray bond lengths/angles to refine computational geometries .
- Dynamic effects : Conduct molecular dynamics (MD) simulations to assess conformational flexibility impacting spectra.
How can this compound be functionalized for radiopharmaceutical applications?
Answer:
- Saponification : Hydrolyze the ester to 4-bromo-3-methoxybenzoic acid using LiOH .
- Amide coupling : React with amines (e.g., ¹¹C-labeled compounds) to create PET tracers .
- SAR optimization : Balance lipophilicity (logD < 5) and molecular weight (<500 Da) for blood-brain barrier penetration .
What are critical considerations for handling and storing this compound?
Answer:
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 4°C to prevent hydrolysis.
- Safety protocols : Use PPE (gloves, goggles) and avoid inhalation/contact, as per SDS guidelines for similar esters .
- Stability testing : Monitor via periodic HPLC to detect degradation (e.g., ester hydrolysis under humid conditions).
How can substituent electronic effects be studied in nucleophilic aromatic substitution (NAS) reactions?
Answer:
- Substituent variation : Introduce electron-withdrawing (e.g., -NO₂) or donating (-OMe) groups para/meta to the bromine.
- Kinetic analysis : Use UV-Vis or ¹H NMR to measure reaction rates under controlled conditions.
- Hammett plots : Correlate σ values with rate constants to quantify electronic effects .
How does steric hindrance influence the reactivity of this compound in transition-metal-catalyzed reactions?
Answer:
- Ligand design : Bulky ligands (e.g., SPhos) mitigate steric effects in Pd-catalyzed couplings .
- Solvent choice : Polar aprotic solvents (DMF) enhance solubility of sterically congested intermediates.
- Theoretical modeling : Use DFT to map steric maps (e.g., %VBur) for catalyst-substrate compatibility .
What role does this compound play in synthesizing heterocyclic compounds?
Answer:
- Triazine derivatives : React with cyanuric chloride to form 1,3,5-triazine cores for agrochemicals .
- Chromeno-oxazines : Couple with morpholinopropyl groups via nucleophilic aromatic substitution for bioactive molecules .
- Mechanistic studies : Use isotopic labeling (²H/¹³C) to trace regioselectivity in cyclization steps.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
